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molecular formula C13H16N4O3 B8432966 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine CAS No. 854921-79-2

4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine

Cat. No. B8432966
M. Wt: 276.29 g/mol
InChI Key: VBQAEURRSMNCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071182B2

Procedure details

A mixture of 1-(2-morpholin-4-yl-ethyl)-5-nitro-1H-indazole (4.3 g, 16 mmol), iron powder (8.8 g, 157 mmol), and ammonium chloride (430 mg, 8 mmol) in a 4:1 ethanol/H2O solution (75 mL) was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was taken up and stirred in triethylamine/ethyl acetate (1/4, 50 mL) for 15 minutes, filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure to provide the title compound (3.4 g, 93%). 1H NMR (300 MHz, DMSO-d6) ppm 2.40 (t, J=4.75, 4H), 2.70 (t, J=6.78, 2H), 3.50 (t, J=4.75, 4H), 4.38 (t, J=6.78, 2H), 4.78 (s, 2H), 6.72 (m, 1H), 6.80 (m, 1H), 7.35 (m, 1H), 7.60 (m, 1H); MS (DCI/NH3) m/z 247 [M+H]+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
catalyst
Reaction Step One
Name
ethanol H2O
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][N:9]2[C:17]3[C:12](=[CH:13][C:14]([N+:18]([O-])=O)=[CH:15][CH:16]=3)[CH:11]=[N:10]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>[Fe].C(O)C.O>[N:1]1([CH2:7][CH2:8][N:9]2[C:17]3[C:12](=[CH:13][C:14]([NH2:18])=[CH:15][CH:16]=3)[CH:11]=[N:10]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
N1(CCOCC1)CCN1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
430 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
8.8 g
Type
catalyst
Smiles
[Fe]
Name
ethanol H2O
Quantity
75 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in triethylamine/ethyl acetate (1/4, 50 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
rinsed with triethylamine/ethyl acetate (1/4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)CCN1N=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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